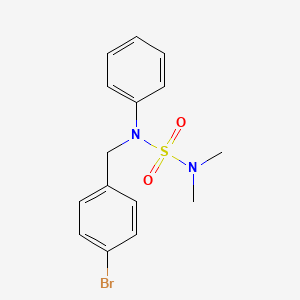![molecular formula C21H17BrN2O3S2 B4590477 ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B4590477.png)
ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE
Descripción general
Descripción
ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a bromophenyl group, and a benzoylamino carbothioyl moiety
Aplicaciones Científicas De Investigación
ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Benzoylamino Carbothioyl Group: This is typically done through a nucleophilic substitution reaction, where the benzoylamino carbothioyl group is introduced using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mecanismo De Acción
The mechanism by which ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- ETHYL 2-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
Uniqueness
ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of a bromophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4-(4-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-2-27-20(26)17-16(13-8-10-15(22)11-9-13)12-29-19(17)24-21(28)23-18(25)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMTNUAQLYQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4590413.png)

![2-{2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1-ETHANOL](/img/structure/B4590424.png)
![4-({1-[(2,4-dichlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4590425.png)
![3-cinnamyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4590443.png)

![ISOPROPYL 4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B4590456.png)
![N-cyclohexyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4590464.png)


![2-(4-chlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4590492.png)
![8-[(4-bromo-2-chlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4590503.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4590509.png)
![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590511.png)
